![molecular formula C23H28O7 B1257643 Epimagnolin A](/img/structure/B1257643.png)
Epimagnolin A
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Overview
Description
Epimagnolin A is a natural product found in Hernandia ovigera, Annona mucosa, and Magnolia biondii with data available.
Scientific Research Applications
Anti-Inflammatory Effects
Epimagnolin A, extracted from the flower buds of Magnolia fargesii, has shown potential in the realm of anti-inflammatory treatments. A study revealed that Epimagnolin A can significantly reduce the production of IL-6, a pro-inflammatory cytokine, in PMA-stimulated THP-1 cells. This effect is attributed to the inhibition of p38/NF‐κB and AP‐1 signaling pathways, suggesting that Epimagnolin A might be a promising compound for treating inflammatory diseases (Chun et al., 2019).
Interaction with ABC Transporters
Epimagnolin A has been studied for its interaction with human ATP-binding cassette (ABC) transporter ABCB1, a crucial protein for drug and xenobiotic pharmacokinetics. Research indicates that Epimagnolin A can inhibit the export of calcein in Flp-In-293/ABCB1 cells and stimulate the ATPase activity of ABCB1. These findings point to Epimagnolin A affecting the transport activity of ABCB1, potentially impacting drug resistance mechanisms (Mitani et al., 2018).
Cancer Treatment Potential
In cancer research, Epimagnolin A has been identified as a compound that may target mTOR, a key element in carcinogenesis and cancer cell proliferation. It was found to inhibit cell proliferation and transformation by impacting the mTOR-Akt-p70S6K and mTOR-Akt-GSK3β-AP‐1 signaling pathways, suggesting potential as a chemopreventive or therapeutic agent for cancer treatment, particularly for lung cancer cells (Yoo et al., 2019).
properties
Molecular Formula |
C23H28O7 |
---|---|
Molecular Weight |
416.5 g/mol |
IUPAC Name |
(3R,3aS,6S,6aS)-3-(3,4-dimethoxyphenyl)-6-(3,4,5-trimethoxyphenyl)-1,3,3a,4,6,6a-hexahydrofuro[3,4-c]furan |
InChI |
InChI=1S/C23H28O7/c1-24-17-7-6-13(8-18(17)25-2)21-15-11-30-22(16(15)12-29-21)14-9-19(26-3)23(28-5)20(10-14)27-4/h6-10,15-16,21-22H,11-12H2,1-5H3/t15-,16-,21+,22-/m1/s1 |
InChI Key |
MFIHSKBTNZNJIK-ZPGKAZOCSA-N |
Isomeric SMILES |
COC1=C(C=C(C=C1)[C@H]2[C@@H]3CO[C@@H]([C@@H]3CO2)C4=CC(=C(C(=C4)OC)OC)OC)OC |
SMILES |
COC1=C(C=C(C=C1)C2C3COC(C3CO2)C4=CC(=C(C(=C4)OC)OC)OC)OC |
Canonical SMILES |
COC1=C(C=C(C=C1)C2C3COC(C3CO2)C4=CC(=C(C(=C4)OC)OC)OC)OC |
synonyms |
epimagnolin epimagnolin A magnolin |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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